N-((ACRYLOYLAMINO)(4-FLUOROPHENYL)METHYL)ACRYLAMIDE

Description

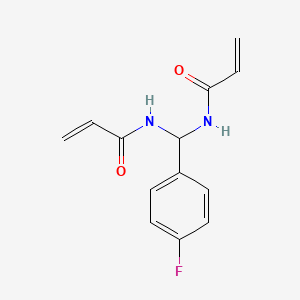

N-((Acryloylamino)(4-fluorophenyl)methyl)acrylamide is a bis-acrylamide derivative featuring a fluorinated aromatic substituent and dual acrylamide functional groups. This compound is structurally characterized by a central methylene bridge connecting two acrylamide moieties, with one acrylamide group substituted by a 4-fluorophenyl ring. Such a configuration imparts unique reactivity and physicochemical properties, making it a candidate for applications in polymer chemistry, medicinal chemistry (e.g., kinase inhibition), and materials science.

Properties

IUPAC Name |

N-[(4-fluorophenyl)-(prop-2-enoylamino)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c1-3-11(17)15-13(16-12(18)4-2)9-5-7-10(14)8-6-9/h3-8,13H,1-2H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMFBENGVSWKNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(C1=CC=C(C=C1)F)NC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303061-65-6 | |

| Record name | N-((ACRYLOYLAMINO)(4-FLUOROPHENYL)METHYL)ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((ACRYLOYLAMINO)(4-FLUOROPHENYL)METHYL)ACRYLAMIDE typically involves the reaction of 4-fluorobenzylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((ACRYLOYLAMINO)(4-FLUOROPHENYL)METHYL)ACRYLAMIDE undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The acrylamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted acrylamides.

Scientific Research Applications

N-((ACRYLOYLAMINO)(4-FLUOROPHENYL)METHYL)ACRYLAMIDE has a wide range of applications in scientific research, including:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.

Biology: Employed in the study of protein-polymer interactions and as a crosslinking agent in the preparation of hydrogels.

Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.

Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of N-((ACRYLOYLAMINO)(4-FLUOROPHENYL)METHYL)ACRYLAMIDE involves its ability to form covalent bonds with various substrates. The acrylamide group can undergo Michael addition reactions with nucleophiles, leading to the formation of stable adducts. This property is particularly useful in the design of drug delivery systems and polymeric materials .

Comparison with Similar Compounds

Key Observations:

- Fluorination Effects: The 4-fluorophenyl group in the target compound likely improves thermal and oxidative stability compared to non-fluorinated analogs (e.g., N-phenylacrylamides) due to fluorine’s electron-withdrawing nature .

- Reactivity: The dual acrylamide groups in the target compound enable crosslinking in polymer networks, contrasting with mono-acrylamide derivatives (e.g., and compounds), which are typically used as linear monomers .

- Biological Potential: While the target compound’s biological activity is undocumented, structurally related acrylamides with sulfamoyl () or iodophenyl () groups exhibit pharmacological relevance, suggesting possible kinase or radiopharmaceutical applications.

Physicochemical Properties

| Property | Target Compound | (E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide | N-(4-Iodophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide |

|---|---|---|---|

| Solubility | Moderate in DMSO | High in polar solvents (due to sulfamoyl) | Low in water (hydrophobic substituents) |

| Thermal Stability | High (fluorinated) | Moderate | Moderate (sulfur-sensitive) |

| Reactivity | High (dual acryl.) | Moderate (mono acryl.) | Moderate (iodine substitution) |

Q & A

Q. Optimization Strategies :

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.

- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Yield Monitoring : Track reaction progress via TLC or HPLC .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:

A combination of spectroscopic and chromatographic techniques is essential:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.5–7.2 ppm confirm the 4-fluorophenyl group; acrylamide protons appear at δ 5.5–6.3 ppm .

- ¹³C NMR : Carbonyl signals (C=O) near 165–170 ppm .

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and 1500 cm⁻¹ (C-F) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 305.12) .

Basic: What methodologies are critical for assessing the purity of this compound in preclinical studies?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) .

- Melting Point Analysis : Sharp melting points (±2°C) indicate high purity.

- Elemental Analysis : Compare experimental vs. theoretical C, H, N, F percentages .

Advanced: How can researchers evaluate the biological activity of this compound, particularly its potential in anticancer or antimicrobial applications?

Answer:

- In Vitro Assays :

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Antimicrobial : Broth microdilution to determine MIC against E. coli or S. aureus .

- Mechanistic Studies :

- Protein Binding : Fluorescence quenching to assess interactions with serum albumin .

- Enzyme Inhibition : Kinase or protease assays to identify molecular targets .

Advanced: What computational approaches are used to predict the interaction of this compound with biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina to model binding affinities with receptors (e.g., EGFR) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .

- QSAR Modeling : Correlate structural features (e.g., fluorine substitution) with bioactivity .

Advanced: How should researchers resolve contradictions in bioactivity data across different studies?

Answer:

- Meta-Analysis : Compare experimental conditions (e.g., cell line variability, assay protocols) .

- Dose-Response Curves : Ensure linearity and reproducibility across concentrations.

- Orthogonal Assays : Validate results using complementary techniques (e.g., flow cytometry alongside MTT) .

Advanced: What strategies improve the selectivity of this compound for specific therapeutic targets?

Answer:

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding specificity .

- Adjust the acrylamide spacer length to reduce off-target interactions .

- Prodrug Design : Mask reactive groups (e.g., with ester linkages) for targeted activation .

Advanced: What are the key considerations when transitioning from in vitro to in vivo studies with this compound?

Answer:

- Pharmacokinetics :

- ADME Profiling : Assess bioavailability using LC-MS/MS in rodent plasma .

- Toxicity Screening : Acute toxicity tests in zebrafish or mice (LD₅₀ determination) .

- Formulation : Use PEGylated nanoparticles to enhance solubility and reduce renal clearance .

Advanced: How does the 4-fluorophenyl group influence the compound’s reactivity and bioactivity?

Answer:

- Chemical Reactivity : Fluorine’s electronegativity enhances stability against oxidative degradation .

- Bioactivity : The 4-fluoro substitution increases lipophilicity, improving blood-brain barrier penetration in neuroactive studies .

- Comparison : Replace with -Cl or -CH₃ to study substituent effects on potency .

Advanced: What methodologies are employed to study the degradation pathways of this compound under physiological conditions?

Answer:

- Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions .

- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed acrylamide fragments) .

- Stability Indicating Methods : Develop validated HPLC protocols to monitor shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.